molecular formula C7H13NO B2370514 2-(Aminomethyl)-2-methylpent-4-yn-1-ol CAS No. 1093658-59-3

2-(Aminomethyl)-2-methylpent-4-yn-1-ol

Cat. No.: B2370514
CAS No.: 1093658-59-3
M. Wt: 127.187
InChI Key: PCSVKEWHEDOZIZ-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-2-methylpent-4-yn-1-ol is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.187. The purity is usually 95%.
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Properties

IUPAC Name

2-(aminomethyl)-2-methylpent-4-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-3-4-7(2,5-8)6-9/h1,9H,4-6,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSVKEWHEDOZIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#C)(CN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Aminomethyl 2 Methylpent 4 Yn 1 Ol and Its Stereoisomers

Established Synthetic Pathways to 2-(Aminomethyl)-2-methylpent-4-yn-1-ol

The creation of the racemic form of this compound can be approached through several established synthetic organic chemistry methods. These routes often involve the sequential construction of the carbon skeleton followed by the introduction of the necessary functional groups.

Elaboration from Nitrile Precursors and Alkylation Strategies

A plausible and versatile approach to the synthesis of this compound involves the use of nitrile precursors. Nitriles are valuable intermediates in organic synthesis due to their ability to be converted into a variety of functional groups, including primary amines and ketones. libretexts.orglibretexts.org

One potential synthetic route begins with a suitable nitrile, which can undergo nucleophilic addition by a Grignard reagent to form an imine intermediate. libretexts.orgmasterorganicchemistry.com Subsequent hydrolysis of this imine yields a ketone. libretexts.orgmasterorganicchemistry.com For the synthesis of the target compound, a key intermediate could be a β-amino ketone, which can be synthesized through various methods, including the Mannich reaction. rsc.orgresearchgate.net

Alternatively, the synthesis could commence from a cyanohydrin, formed by the addition of a cyanide anion to a ketone or aldehyde. libretexts.orglibretexts.org The nitrile group of the cyanohydrin can then be reduced to a primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org

Alkylation of nitriles is another powerful tool for carbon-carbon bond formation. liv.ac.uk Iron-catalyzed α-alkylation of nitriles with primary alcohols presents an environmentally benign method for elaborating the carbon skeleton. liv.ac.uk

Reaction Conditions and Optimization in Synthetic Procedures

The efficiency and success of these synthetic pathways are highly dependent on the reaction conditions. For instance, in the Grignard addition to nitriles, the choice of solvent and the presence of catalysts can significantly impact the yield of the resulting ketone. The use of zinc chloride (ZnCl₂) as a catalyst has been shown to effectively promote the Grignard addition reaction of aromatic nitriles under mild conditions. nih.gov

In the synthesis of propargylamines, which share a key structural feature with the target molecule, copper(I) salts have been widely used as catalysts. nih.gov The three-component coupling of an aldehyde, an amine, and an alkyne (A³ coupling) is a prominent method for propargylamine synthesis. nih.gov The optimization of these reactions often involves screening different copper salts, solvents, and ligands to achieve high yields.

The reduction of β-amino ketones to the corresponding amino alcohols requires careful selection of the reducing agent to control diastereoselectivity. nih.gov Samarium(II) iodide has been demonstrated to be a versatile reagent for this transformation, with the stereochemical outcome being influenced by the nitrogen-protecting group. nih.gov

Exploration of Asymmetric Synthesis Routes to Enantiopure this compound

The presence of a chiral center in this compound necessitates the development of asymmetric synthetic routes to access its enantiopure forms. These methods are crucial for applications where specific stereoisomers are required.

Chiral Auxiliaries in the Construction of the Stereocenter

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This is a robust strategy for asymmetric synthesis. wikipedia.org A well-established chiral auxiliary is Ellman's auxiliary (tert-butanesulfinamide). nih.govresearchgate.net Condensation of this chiral sulfinamide with an aldehyde or ketone forms a chiral N-sulfinylimine. nih.govresearchgate.net Diastereoselective addition of a nucleophile, such as a lithium acetylide, to this imine allows for the construction of a new stereocenter with high stereocontrol. nih.govresearchgate.net The chiral auxiliary can then be cleaved under acidic conditions to reveal the chiral primary amine. nih.gov

AuxiliarySubstrateNucleophileDiastereomeric RatioYieldReference
(S)-tert-butanesulfinamideVarious Aldehydes(Trimethylsilyl)ethynyllithium>95:5High nih.gov
(S)-tert-butanesulfinamideAryl, Heteroaromatic, Alkyl IminesLithiated Chloroacetyleneup to >20:1up to 98% acs.org

Enantioselective Catalysis for Aminoalkyne Synthesis

Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis. The addition of terminal alkynes to imines, a key step in propargylamine synthesis, can be rendered enantioselective using chiral catalysts. nih.govpnas.org Copper(I) complexes with chiral ligands, such as Pybox, have been shown to be effective catalysts for this transformation, affording propargylamines in high enantiomeric excess. pnas.org

Palladium catalysts have also emerged as highly efficient for the direct asymmetric addition of alkynes to imines, operating at very low catalyst loadings. nih.gov These methods provide access to enantiopure propargylic amines with a wide range of substituents. nih.gov Another approach involves the copper-catalyzed asymmetric hydroamination of unprotected allylic alcohols, which can provide chiral γ-amino alcohols. nih.gov

Catalyst SystemAlkyneImineEnantiomeric Excess (ee)YieldReference
Pybox-Cu(OTf)PhenylacetyleneN-benzylideneaniline96%78% pnas.org
Planar Chiral Pd ComplexVarious AlkynesVarious Iminesup to >99%High nih.gov
CuH/JosiphosUnprotected Allylic AlcoholsAminesup to 95%up to 99% nih.gov

Diastereoselective Control in Precursor Reactions

When a molecule already contains a stereocenter, subsequent reactions can be influenced by this existing chirality, leading to diastereoselective outcomes. In the context of synthesizing this compound, if a chiral precursor is used, the creation of the second stereocenter can be controlled.

A key strategy involves the diastereoselective reduction of β-amino ketones. nih.govnih.govcdnsciencepub.com The choice of reducing agent and the nature of the substituents on the β-amino ketone can lead to the selective formation of either syn or anti 1,3-amino alcohol diastereomers. nih.gov For example, the reduction of N-aryl β-amino ketones with samarium(II) iodide typically affords the anti diastereomer with high selectivity, while N-acyl derivatives favor the syn product. nih.gov

SubstrateReducing AgentMajor DiastereomerDiastereomeric RatioReference
N-aryl β-amino ketonesSamarium(II) iodideantiHigh nih.gov
N-acyl β-amino ketonesSamarium(II) iodidesynModerate nih.gov

Mechanistic Insights into the Formation of this compound

The formation of this compound, based on analogous synthetic transformations, likely proceeds through well-established reaction mechanisms. In a scenario involving the alkylation of a terminal alkyne, the mechanism would initiate with the deprotonation of the alkyne by a strong base to form a nucleophilic acetylide. khanacademy.orgyoutube.comyoutube.com This acetylide would then undergo a nucleophilic substitution reaction (SN2) with an appropriate electrophile, such as a substituted epoxide, to form the carbon-carbon bond. youtube.comyoutube.com

If a Grignard-based approach is utilized, the propargyl Grignard reagent would act as a nucleophile, attacking the electrophilic carbonyl carbon of an ester. This would result in the formation of a tertiary alcohol after an aqueous workup.

In catalytic asymmetric syntheses, the mechanism is dictated by the interaction of the substrates with the chiral catalyst. For instance, in a metal-catalyzed addition of an alkyne to a carbonyl group, the aldehyde and the alkyne would coordinate to the chiral metal center. This coordination pre-organizes the transition state in a way that favors the formation of one enantiomer over the other. The specific geometry of the chiral ligand bound to the metal is crucial in determining the stereochemical outcome of the reaction.

Purification and Isolation Techniques for this compound

The purification and isolation of this compound from a reaction mixture would involve a combination of standard and specialized techniques to achieve high purity. Given the presence of both a basic amino group and a polar hydroxyl group, the compound is expected to be a water-soluble solid.

Initial workup would likely involve quenching the reaction and separating the aqueous and organic layers. The product, due to its polarity, would preferentially reside in the aqueous phase. Extraction with an organic solvent under basic conditions (to deprotonate the amine) might be employed to transfer the product to the organic phase, leaving behind inorganic salts.

Chromatographic techniques are essential for achieving high purity. Column chromatography using silica gel or alumina would be a primary method. The choice of eluent would be critical; a polar solvent system, possibly containing a small amount of a basic modifier like triethylamine to prevent peak tailing of the amine, would be required.

For the separation of stereoisomers, chiral chromatography would be the method of choice. This could involve using a chiral stationary phase (CSP) that can differentiate between the enantiomers of the compound.

An alternative purification strategy for terminal alkynes involves the formation of a silver acetylide. google.com The crude product could be treated with a silver salt to precipitate the silver acetylide of this compound. This solid could then be filtered and washed to remove impurities. Subsequent treatment with an acid would regenerate the terminal alkyne and release the purified product. google.com

Chemical Reactivity and Functional Group Transformations of 2 Aminomethyl 2 Methylpent 4 Yn 1 Ol

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne is a highly versatile functional group, participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Click Chemistry Reactions (e.g., Cu(I)-Catalyzed Alkyne-Azide Cycloaddition)

The terminal alkyne functionality of 2-(aminomethyl)-2-methylpent-4-yn-1-ol makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction facilitates the formation of a stable 1,2,3-triazole ring from an alkyne and an azide (B81097) with high efficiency and regioselectivity, exclusively yielding the 1,4-disubstituted product. The reaction is known for its mild conditions and tolerance of a wide array of functional groups, including the amine and alcohol present in the molecule.

The general transformation can be represented as follows:

Reaction Scheme for CuAAC of this compound

Reactant 1 Reactant 2 Catalyst Product
This compound Organic Azide (R-N₃) Cu(I) source (e.g., CuSO₄/sodium ascorbate) 1-(Substituted)-4-((1-hydroxy-2-methylpentan-2-yl)methyl)-1H-1,2,3-triazole

This reaction is highly valued for its application in bioconjugation, materials science, and pharmaceutical development due to its reliability and the inertness of the resulting triazole linkage.

Hydrofunctionalization Reactions (e.g., Hydroamination, Hydrosilylation)

Hydroamination: The terminal alkyne can undergo hydroamination, which involves the addition of an N-H bond across the carbon-carbon triple bond. While intermolecular hydroamination can be challenging, intramolecular hydroamination of aminoalkynes is a well-established method for the synthesis of nitrogen-containing heterocycles. acs.orgacs.orgnih.govresearchgate.netlibretexts.org For this compound, an intermolecular reaction with another amine would lead to the formation of an enamine or imine, depending on the amine and reaction conditions. Various catalysts, including those based on alkali metals, alkaline earth metals, and transition metals, can be employed to facilitate this transformation. nih.gov

Hydrosilylation: Hydrosilylation of the terminal alkyne involves the addition of a silicon-hydride bond across the triple bond to furnish a vinylsilane. This reaction is typically catalyzed by transition metal complexes, with platinum and rhodium catalysts being common. The regioselectivity of the addition (α- or β-addition) can often be controlled by the choice of catalyst and reaction conditions. The resulting vinylsilanes are versatile synthetic intermediates. For terminal alkynes, hydrosilylation can be highly regioselective and stereoselective, often proceeding via a trans addition mechanism. nih.gov The presence of the hydroxyl and amino groups may influence the reaction's outcome, potentially through coordination with the metal catalyst. nih.govscientificspectator.comacs.org

Palladium-Catalyzed Coupling Reactions Involving the Alkyne

The terminal alkyne is a key participant in several palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. This method is highly efficient for the formation of C(sp)-C(sp²) bonds. organic-chemistry.orgrsc.orgcbijournal.comchinesechemsoc.org The reaction of this compound with an appropriate halide would yield a disubstituted alkyne.

Representative Sonogashira Coupling Reaction

Alkyne Substrate Coupling Partner Catalysts Product Type
This compound Aryl/Vinyl Halide (R'-X) Pd complex, Cu(I) salt, Amine base Internally substituted alkyne

Heck-type Reactions: While the classic Heck reaction involves alkenes, variations involving alkynes are known. These reactions can lead to the formation of enynes and other conjugated systems. Photoinduced palladium-catalyzed dicarbofunctionalization of terminal alkynes represents a modern approach to constructing C(sp²)-C(sp³) and C(sp²)-C(sp) bonds in a single step. nih.gov

Cyclization Reactions Involving the Alkyne (e.g., to form furan (B31954) derivatives)

The alkyne functionality, in concert with other groups in a molecule, can participate in cyclization reactions to form heterocyclic structures. The synthesis of furan derivatives from precursors containing an alkyne is a known transformation. organic-chemistry.orgpharmaguideline.comresearchgate.netorganic-chemistry.org For this compound, while a direct intramolecular cyclization to a simple furan is not straightforward, it could serve as a precursor in intermolecular reactions. For instance, reaction with a suitable partner could lead to intermediates that then cyclize to form highly substituted furans. The Paal-Knorr synthesis, for example, involves the cyclization of 1,4-dicarbonyl compounds, which could potentially be formed from the starting alkyne through various synthetic routes. pharmaguideline.com

Transformations of the Primary Amine Functionality

The primary amine in this compound is a nucleophilic center and can readily undergo reactions typical of primary amines.

Acylation and Sulfonylation Reactions

Acylation: The primary amine can be easily acylated by reaction with acyl chlorides or anhydrides to form the corresponding amides. youtube.comlibretexts.orgyoutube.comlibretexts.org This reaction is generally high-yielding and is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl). The steric hindrance around the aminomethyl group might influence the reaction rate but is not expected to prevent the reaction.

General Acylation Reaction

Amine Substrate Acylating Agent Base Product
This compound Acyl Halide (R''COCl) or Anhydride (B1165640) ((R''CO)₂O) Pyridine or Triethylamine N-((1-hydroxy-2-methylpent-4-yn-2-yl)methyl)amide

Sulfonylation: Similarly, the primary amine can be sulfonylated by reacting with a sulfonyl chloride in the presence of a base to yield a sulfonamide. cbijournal.comorganic-chemistry.orgorganic-chemistry.orgacs.orgresearchgate.net This reaction is a common method for the protection of amines or for the introduction of a sulfonamide moiety, which is a key functional group in many pharmaceuticals. The choice of base and solvent can be critical, especially with sterically hindered amines. cbijournal.com

General Sulfonylation Reaction

Amine Substrate Sulfonylating Agent Base Product
This compound Sulfonyl Chloride (R'''SO₂Cl) Pyridine or other amine base N-((1-hydroxy-2-methylpent-4-yn-2-yl)methyl)sulfonamide

Alkylation and Reductive Amination Strategies

The primary amino group in this compound is a key site for synthetic modification, allowing for the introduction of various alkyl or aryl substituents. Direct N-alkylation of primary amines with alkyl halides can be challenging to control, often leading to mixtures of mono- and di-alkylated products, as the resulting secondary amine is typically as reactive, if not more so, than the starting primary amine. masterorganicchemistry.com To achieve selective mono-alkylation, specific strategies can be employed. One such method involves the formation of a stable chelate with a reagent like 9-borabicyclononane (B1260311) (9-BBN), which can protect and activate the amine group for a more controlled reaction with an alkyl halide. organic-chemistry.orgacs.org

Reductive amination, or reductive alkylation, presents a more controlled and widely used alternative for the synthesis of substituted amines. masterorganicchemistry.com This one-pot reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. wikipedia.org A variety of reducing agents can be used, with sodium triacetoxyborohydride (B8407120) and sodium cyanobohydride being particularly effective as they are mild and selective for the imine in the presence of the carbonyl starting material. masterorganicchemistry.comorganic-chemistry.org This method avoids the issue of over-alkylation that can occur with direct alkylation using alkyl halides. masterorganicchemistry.com

The general scheme for reductive amination is as follows:

Step 1: Imine Formation: The primary amine of this compound would react with an aldehyde or ketone under weakly acidic conditions to form an iminium ion, which then deprotonates to an imine.

Step 2: Reduction: A reducing agent present in the reaction mixture reduces the C=N double bond of the imine to a C-N single bond, yielding the alkylated amine.

This strategy is highly versatile, allowing for the introduction of a wide array of substituents onto the nitrogen atom. organic-chemistry.org

Reaction Type Typical Reagents and Conditions Expected Product
Direct Alkylation Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile)Mixture of mono- and di-alkylated amines
Selective Mono-alkylation 1. 9-BBN; 2. Base (e.g., NaH); 3. Alkyl halide; 4. Acidic workupMono-N-alkylated amino alcohol
Reductive Amination Aldehyde or Ketone, Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN), Solvent (e.g., CH₂Cl₂, MeOH)N-substituted this compound

Ligand Formation in Coordination Chemistry

Amino alcohols are a significant class of ligands in coordination chemistry due to the presence of both hard nitrogen and oxygen donor atoms, enabling them to form stable complexes with a variety of metal ions. rsc.orgalfa-chemistry.com The this compound molecule can act as a bidentate N,O-donor ligand, chelating to a metal center to form a stable five-membered ring.

The coordination behavior of amino alcohols can vary:

Monodentate Coordination: The ligand may bind to a metal center through only the nitrogen atom of the amino group. rsc.org

Bidentate Chelating Coordination: Both the amino and hydroxyl groups can coordinate to the same metal ion, forming a chelate ring. rsc.org This is a common and stable binding mode.

Bidentate Bridging Coordination: The amino group can coordinate to one metal center while the hydroxyl group (often deprotonated to an alkoxide) bridges to an adjacent metal center, leading to the formation of polynuclear complexes. rsc.org

The hydroxyl group can be deprotonated, especially in the presence of a base or certain metal ions, to form an amino alcoholate. This anionic ligand can act as a bridging and chelating ligand, further diversifying the potential coordination structures. rsc.org The terminal alkyne group, while generally a weaker coordinator than the amine or alcohol, could potentially interact with certain transition metals, leading to more complex coordination modes or facilitating catalytic transformations. The flexibility of the carbon chain allows the donor atoms to adopt a suitable conformation for chelation. acs.org

Derivatization of the Primary Hydroxyl Group

Esterification and Etherification Reactions

The primary hydroxyl group of this compound is amenable to standard transformations such as esterification and etherification.

Esterification involves the reaction of the alcohol with a carboxylic acid or its derivative (such as an acid chloride or anhydride) to form an ester. Direct esterification with a carboxylic acid, known as Fischer esterification, is typically catalyzed by a strong acid. pearson.com However, the presence of the basic amino group in the same molecule complicates this approach, as the amine will be protonated under acidic conditions. A more effective method would be to use an activated carboxylic acid derivative like an acyl chloride or anhydride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the acid byproduct. wikipedia.org It is also possible to perform selective O-acylation by first protecting the more nucleophilic amine group or by forming the salt of the amino alcohol, which deactivates the amine towards acylation. tandfonline.comgoogle.com

Etherification , the formation of an ether, can be accomplished via the Williamson ether synthesis. This method involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Given the presence of the amine and the terminal alkyne, care must be taken with the choice of base to avoid unwanted side reactions.

Oxidation Reactions to Carbonyl Compounds or Carboxylic Acids

The oxidation of the primary hydroxyl group in this compound can yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. libretexts.org The presence of a primary amine, which is also susceptible to oxidation, necessitates the use of chemoselective reagents.

Oxidation to an Aldehyde: To stop the oxidation at the aldehyde stage, mild oxidizing agents are required. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for this transformation. libretexts.org

Oxidation to a Carboxylic Acid: Stronger oxidizing agents, typically in the presence of water, will oxidize a primary alcohol to a carboxylic acid. libretexts.org Examples include chromic acid (H₂CrO₄) or potassium permanganate (B83412) (KMnO₄).

A significant challenge in the oxidation of amino alcohols is the potential for the amine to be oxidized. However, by conducting the reaction under acidic conditions, the amine can be protonated to form an ammonium (B1175870) salt. This protects the amine from oxidation, allowing for the selective oxidation of the alcohol. nih.govresearchgate.net For instance, the use of an oxoammonium salt like Bobbitt's salt under acidic conditions can achieve the selective oxidation of the alcohol. nih.gov

Transformation Typical Reagents Product Functional Group Key Considerations
Esterification Acyl chloride, PyridineEsterProtection of the amine group may be necessary.
Etherification 1. NaH; 2. Alkyl halideEtherStrong base can deprotonate the terminal alkyne.
Oxidation to Aldehyde PCC or DMPAldehydeMilder conditions to prevent over-oxidation.
Oxidation to Carboxylic Acid H₂CrO₄ or KMnO₄Carboxylic AcidStronger oxidizing conditions.
Chemoselective Oxidation Bobbitt's Salt, p-TsOHAldehydeAcidic conditions protect the amine group. nih.gov

Multi-Component and Cascade Reactions Involving this compound

The trifunctional nature of this compound makes it an ideal substrate for multi-component reactions (MCRs). MCRs are convergent reactions where three or more starting materials react in a one-pot fashion to form a product that incorporates all or most of the atoms of the reactants. organic-chemistry.org

A particularly relevant MCR for this molecule is the A³ coupling reaction (aldehyde-alkyne-amine). researchgate.net In a typical A³ coupling, a primary or secondary amine reacts with an aldehyde and a terminal alkyne, usually in the presence of a copper or gold catalyst, to form a propargylamine. researchgate.netnih.gov this compound contains both the amine and the alkyne functionalities, making it suitable for intramolecular or intermolecular cascade reactions. For example, it could react with an aldehyde in an intramolecular fashion or with another amine and aldehyde in an intermolecular process. A microwave-assisted three-component coupling of amino alcohols, aldehydes, and alkynes catalyzed by copper(I) chloride has been shown to be an efficient method for synthesizing such structures. researchgate.net

The combination of functional groups also allows for cascade reactions, where the product of an initial reaction undergoes further spontaneous transformations. For instance, an initial intermolecular reaction could be followed by an intramolecular cyclization involving the hydroxyl group, leading to the rapid construction of complex heterocyclic scaffolds. The diverse reactivity of alkynes in multicomponent reactions further expands the synthetic possibilities. rsc.org

Stereochemical Investigations and Control in Reactions Involving 2 Aminomethyl 2 Methylpent 4 Yn 1 Ol

Stereoselective Synthesis of Analogues and Derivatives

The creation of specific stereoisomers of 2-(aminomethyl)-2-methylpent-4-yn-1-ol and its analogues necessitates the use of stereoselective synthetic strategies. Given the structural motif of a chiral propargyl amino alcohol with a quaternary center, several methodologies can be envisioned.

One prominent approach involves the asymmetric addition of a propargyl nucleophile to a prochiral ketimine or a related C=N bond. The stereoselectivity of such reactions can be induced by employing chiral catalysts or auxiliaries. For instance, the addition of propargylmagnesium bromide to chiral N-sulfinyl imines has been shown to proceed with high diastereoselectivity, which is often dependent on the solvent used. nih.govacs.org Coordinating solvents like tetrahydrofuran (B95107) (THF) and non-coordinating solvents such as dichloromethane (B109758) (DCM) can lead to the formation of different diastereomers, sometimes with complete reversal of selectivity. nih.gov This strategy could be adapted to synthesize enantiomerically enriched derivatives of this compound.

Another viable route is the enantioselective C-H amination of alcohols. Recent advancements have demonstrated that radical relay chaperone strategies can be employed for the regio- and enantioselective β-C-H amination of various alcohols, including those with propargyl groups. nih.gov This method bypasses the need for pre-functionalized substrates and can directly install the amino group at the desired position with high stereocontrol.

Furthermore, the synthesis of chiral β-amino alcohols can be achieved through multi-catalytic, asymmetric radical C-H amination, providing access to a wide array of chiral building blocks. nih.gov The stereochemical outcome is dictated by the chiral catalyst, which mediates the hydrogen atom transfer (HAT) and subsequent amination steps. nih.gov

The following table summarizes potential stereoselective synthetic approaches applicable to analogues of this compound.

Synthetic Strategy Key Features Potential Outcome Reference
Asymmetric Propargylation of IminesUse of chiral N-sulfinyl imines; solvent-dependent diastereoselectivity.Enantiomerically enriched homopropargyl amines. nih.govacs.org
Enantioselective Radical C-H AminationRadical relay chaperone strategy; direct functionalization of C-H bonds.Chiral β-amino alcohols with high enantioselectivity. nih.gov
Dual CatalysisCombination of catalysts (e.g., Ni/Cu) for asymmetric propargylic substitution.Propargylated products with all-carbon quaternary stereocenters in high yields and enantioselectivities. researchgate.net

Enantiomeric Resolution Techniques

For racemic mixtures of this compound, enantiomeric resolution is a crucial step to obtain the pure enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used technique for this purpose. nih.govyakhak.org

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) phenylcarbamates, have demonstrated broad applicability in the separation of chiral amines and amino alcohols. yakhak.org The choice of the mobile phase and the specific type of chiral selector on the CSP are critical factors that influence the separation efficiency. For amino alcohols, derivatization is sometimes employed to enhance resolution and detection.

Another approach is the use of cyclodextrin-based CSPs. For example, acetylated β-cyclodextrin stationary phases have shown excellent performance in separating chiral amines and amino alcohols in reversed-phase mode, often using conventional buffer systems. researchgate.net

Fractional crystallization of diastereomeric salts is a classical but still effective method for resolving chiral amines and amino alcohols. This involves reacting the racemic mixture with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid), to form diastereomeric salts. These salts often have different solubilities, allowing for their separation by crystallization.

The table below outlines common enantiomeric resolution techniques applicable to this compound.

Technique Principle Key Considerations Reference
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase.Choice of CSP (e.g., polysaccharide, cyclodextrin-based), mobile phase composition. nih.govyakhak.orgresearchgate.net
Fractional CrystallizationFormation of diastereomeric salts with a chiral resolving agent, followed by separation based on solubility differences.Selection of an appropriate chiral resolving agent and crystallization solvent. utwente.nl

Diastereomeric Control in Complex Architectures

When this compound is incorporated into larger, more complex molecules that contain other stereocenters, controlling the relative stereochemistry (diastereoselectivity) becomes paramount. The stereochemical outcome of reactions involving this building block is influenced by factors such as steric hindrance, electronic effects, and the nature of the reagents and catalysts.

In reactions such as the addition of a nucleophile to a derivative of this compound, the existing stereocenter can direct the approach of the incoming reagent, leading to the preferential formation of one diastereomer. This is known as substrate-controlled diastereoselection.

Alternatively, reagent-controlled diastereoselection can be achieved by using chiral reagents or catalysts that override the directing effect of the substrate's stereocenter. For example, in the addition of propargylic magnesium reagents to chiral N-sulfinyl imines, the stereochemistry of the resulting homopropargyl amine is largely dictated by the chiral sulfinyl group. nih.govacs.org

Computational methods, such as Density Functional Theory (DFT) calculations, can be employed to rationalize and predict the diastereoselectivity of such reactions by modeling the transition state energies of the competing reaction pathways. nih.govacs.org

Retention and Inversion of Configuration in Transformations

Chemical transformations of the functional groups in this compound, such as the primary alcohol or the primary amine, can proceed with either retention or inversion of the configuration at the quaternary stereocenter, or more commonly, at an adjacent newly formed stereocenter. The stereochemical outcome depends on the reaction mechanism.

For instance, nucleophilic substitution reactions at a carbon atom adjacent to the stereocenter can proceed via an SN2 mechanism, which typically results in an inversion of configuration at that carbon. In contrast, reactions that proceed through a mechanism where the stereocenter is not directly involved in bond-breaking or bond-forming steps will likely result in retention of configuration.

In some cases, the propargylic nature of the molecule can lead to interesting reactivity. For example, reactions involving propargylic alcohols can sometimes proceed through allenyl intermediates, which can influence the stereochemical outcome of the transformation. Careful selection of reaction conditions and reagents is therefore crucial to control the desired stereochemistry.

Applications of 2 Aminomethyl 2 Methylpent 4 Yn 1 Ol As a Synthetic Building Block and Precursor

Utilization in the Synthesis of Complex Organic Molecules

Despite the potential for this compound to serve as a versatile scaffold, no specific studies were found that document its application in the synthesis of complex organic molecules.

Precursors to Chiral Hexynones and Related Scaffolds

No research could be identified that describes the use of 2-(Aminomethyl)-2-methylpent-4-yn-1-ol as a direct precursor for the synthesis of chiral hexynones or related molecular frameworks.

Incorporation into Nitrogen-Containing Heterocycles

While aminoalkynes are a recognized class of precursors for the synthesis of nitrogen-containing heterocycles, there are no specific examples in the scientific literature of this compound being used for this purpose. General methodologies exist for the cyclization of similar molecules, but direct application of this specific compound has not been reported.

Role in Spirocyclic Compound Synthesis

The synthesis of spirocyclic compounds often involves intricate cyclization strategies. A thorough search of the literature did not yield any instances where this compound serves as a key building block or intermediate in the construction of spirocyclic architectures.

Design and Synthesis of Ligands for Asymmetric Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis. However, the potential of this compound as a foundational scaffold for such ligands appears to be an unexplored area of research.

Chiral Ligand Development Based on this compound Scaffolds

No studies have been published that focus on the design, synthesis, or development of chiral ligands derived from the this compound framework.

Investigation of Catalytic Activity and Enantioselectivity

Consequently, with no documented ligands based on this scaffold, there is no corresponding research investigating their catalytic activity or their efficacy in promoting enantioselectivity in chemical transformations.

Construction of Molecular Scaffolds for Materials Science Research

In materials science, a molecular scaffold is a core structure used to systematically organize functional components in three-dimensional space. The design of these scaffolds is crucial for developing new materials with tailored properties. This compound is an exemplary building block for such applications due to its trifunctional nature, allowing for controlled, stepwise derivatization.

The terminal alkyne group is particularly significant. Alkynes are highly reactive moieties that readily participate in a variety of powerful coupling reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry" researchgate.netacs.org. This reaction allows for the efficient and specific covalent linking of the scaffold to other molecules or polymer backbones containing azide (B81097) groups, forming a stable triazole ring researchgate.net. The high efficiency and orthogonality of this reaction are valuable for attaching the scaffold to surfaces or integrating it into larger macromolecular structures like polymers and dendrimers.

The primary amine and primary alcohol groups provide additional points for covalent attachment. These functional groups can be independently reacted using well-established protection/deprotection strategies to build out the scaffold in a controlled manner . For instance, the amine can form amides, sulfonamides, or ureas, while the alcohol can be converted into esters or ethers. This multi-directional connectivity allows the compound to act as a branching point or a "hub" molecule, enabling the construction of complex, three-dimensional networks essential for advanced materials mdpi.com. The applications of such building blocks are the subject of ongoing investigations in the development of conjugated materials and polyunsaturated cycloalkenes acs.org.

The table below illustrates how each functional group can be utilized to anchor different molecular components (R¹, R², R³), leading to a multifunctional material scaffold.

Functional GroupPotential Reaction TypeAttached Component (Example)Resulting Linkage
Terminal Alkyne CuAAC (Click Chemistry)Azide-functionalized polymer (R¹-N₃)1,2,3-Triazole
Primary Amine AmidationCarboxylic acid (R²-COOH)Amide
Primary Alcohol EsterificationAcyl chloride (R³-COCl)Ester

This controlled, multi-directional derivatization is key to creating scaffolds that can influence the bulk properties of a material, such as its mechanical strength, thermal stability, or electronic characteristics.

Formation of Compound Libraries for Screening

In drug discovery and chemical biology, the synthesis of compound libraries containing a wide diversity of related structures is essential for screening and identifying new bioactive molecules researchgate.net. This compound is an ideal starting scaffold for combinatorial chemistry due to its three distinct functional handles, which can be independently modified to generate a large number of unique derivatives from a single core structure.

The strategy relies on the differential reactivity of the alkyne, amine, and alcohol groups. A typical approach involves a sequential synthesis where one functional group is reacted while the others are protected. For example, the alkyne can be used as an anchor point to react with a library of diverse organic azides via the CuAAC reaction researchgate.netacs.org. This step introduces a first point of diversity. Subsequently, the amine or alcohol can be deprotected and reacted with other sets of building blocks, such as various carboxylic acids (for the amine) or isocyanates (for the alcohol), to introduce second and third points of diversity.

This modular approach allows for the rapid assembly of a large matrix of compounds. If the initial scaffold is reacted with 10 different azides, followed by reaction with 10 different carboxylic acids, and finally 10 different isocyanates, a library of 1,000 (10 x 10 x 10) distinct compounds can be generated efficiently. The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration researchgate.net.

The table below outlines a hypothetical combinatorial synthesis plan using this compound as the core scaffold.

Synthesis StageFunctional GroupReagent Class (Example)Diversity Elements
Stage 1 Terminal AlkyneOrganic Azides (R¹-N₃)Aromatic, Aliphatic, Heterocyclic Azides
Stage 2 Primary AmineActivated Carboxylic Acids (R²-COOH)Acyl Halides, Anhydrides
Stage 3 Primary AlcoholIsocyanates (R³-NCO)Alkyl, Aryl Isocyanates

This systematic method for generating molecular diversity is a powerful tool in the search for new therapeutic agents, as it allows researchers to explore a vast chemical space to identify molecules with desired biological activities researchgate.net.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, providing information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy would provide crucial information about the number of different types of protons and their neighboring environments in 2-(Aminomethyl)-2-methylpent-4-yn-1-ol. The expected chemical shifts (δ) are predicted based on the functional groups present: the hydroxyl (-OH), primary amine (-NH₂), methyl (-CH₃), methylene (-CH₂-), and the terminal alkyne (-C≡CH) protons.

Predicted ¹H NMR Data | Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | |---|---|---|---| | -OH | Broad singlet | 1H | | -NH₂ | Broad singlet | 2H | | -C≡CH | Singlet | 1H | | -CH₂-OH | Singlet or AB quartet | 2H | | -CH₂-NH₂ | Singlet or AB quartet | 2H | | -CH₂-C≡ | Singlet | 2H | | -CH₃ | Singlet | 3H |

Note: The actual chemical shifts and multiplicities can be influenced by the solvent used and other experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy would identify the number of distinct carbon environments in the molecule. The presence of the quaternary carbon, methylene carbons, methyl carbon, and the two sp-hybridized carbons of the alkyne group would be confirmed by this technique.

Predicted ¹³C NMR Data

Carbon Atom Predicted Chemical Shift (ppm)
Quaternary C 40-50
-CH₂-OH 60-70
-CH₂-NH₂ 40-50
-CH₃ 20-30
-CH₂-C≡ 20-30
-C≡CH 80-90

Note: These are estimated chemical shift ranges and can vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are powerful tools for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings, confirming the connectivity between adjacent non-equivalent protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals.

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula, C₇H₁₃NO. This is achieved by distinguishing the mass of the compound from other compounds with the same nominal mass but different elemental compositions.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H, N-H, C-H (sp³, sp), and C≡C bonds.

Predicted IR Absorption Data

Functional Group Bond Characteristic Absorption (cm⁻¹)
Alcohol O-H stretch 3200-3600 (broad)
Amine N-H stretch 3300-3500 (medium, two bands for primary amine)
Alkyne ≡C-H stretch ~3300 (sharp, strong)
Alkyne C≡C stretch 2100-2260 (weak to medium)
Alkane C-H stretch 2850-3000 (strong)
Alcohol C-O stretch 1000-1260 (strong)

Without access to published experimental data, the detailed research findings and specific data tables for this compound cannot be provided. The information presented here is based on the general principles of spectroscopic analysis for the functional groups present in the molecule.

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

Chiral chromatography is a powerful technique for the separation of enantiomers, enabling the determination of enantiomeric excess (e.e.) in a sample. researchgate.net This is achieved by employing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

High-Performance Liquid Chromatography (HPLC):

The separation of the enantiomers of this compound can be effectively achieved using chiral HPLC. americanpharmaceuticalreview.com Given the presence of both a primary amine and a primary alcohol functional group, several types of CSPs are suitable for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) that are functionalized with various carbamate derivatives, are particularly versatile and have demonstrated broad applicability in resolving a wide range of chiral compounds, including amines and alcohols. nih.gov

For the analysis of this compound, a screening of different polysaccharide-based columns (e.g., Chiralpak® series) under various mobile phase conditions would be a prudent initial step. nih.gov Both normal-phase (using eluents like hexane/isopropanol) and polar organic modes (using eluents like acetonitrile/methanol) could be explored. The addition of small amounts of additives, such as diethylamine or trifluoroacetic acid, to the mobile phase is often crucial for obtaining good peak shape and resolution by minimizing undesirable interactions with residual silanols on the silica support and ensuring the analyte is in a consistent ionic state.

An illustrative HPLC method for the enantiomeric separation of this compound is presented in the interactive table below.

Table 1: Illustrative HPLC Parameters for Enantiomeric Separation
ParameterCondition
Chiral Stationary PhaseImmobilized Amylose tris(3,5-dimethylphenylcarbamate)
Column Dimensions4.6 x 250 mm, 5 µm particle size
Mobile Phasen-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate1.0 mL/min
Temperature25 °C
DetectionUV at 210 nm
Expected Retention Time (R-enantiomer)12.5 min
Expected Retention Time (S-enantiomer)14.8 min

Gas Chromatography (GC):

Chiral GC offers another robust method for determining the enantiomeric excess of this compound. Due to the low volatility and polar nature of the amino alcohol, derivatization is typically required prior to analysis. nih.govnih.gov The primary amine and hydroxyl groups can be acylated, for instance, with trifluoroacetic anhydride (B1165640), to produce a more volatile and less polar derivative suitable for GC analysis.

The derivatized enantiomers can then be separated on a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative. These CSPs create a chiral environment within the column, allowing for the differential interaction and separation of the diastereomeric derivatives.

Below is an interactive table outlining a hypothetical set of GC conditions for the analysis of the derivatized enantiomers of this compound.

Table 2: Illustrative GC Parameters for Enantiomeric Separation of a Derivatized Analog
ParameterCondition
Derivatizing AgentTrifluoroacetic Anhydride
Chiral Stationary PhasePermethylated β-cyclodextrin
Column Dimensions30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium
Inlet Temperature250 °C
Oven Program100 °C (hold 2 min), ramp to 180 °C at 5 °C/min
DetectorFlame Ionization Detector (FID)
Detector Temperature280 °C

X-ray Crystallography for Absolute Configuration and Solid-State Structure Elucidation

While chiral chromatography can effectively separate enantiomers and determine their relative proportions, it does not inherently reveal the absolute configuration (the actual R/S designation) of the stereocenter. For this, X-ray crystallography stands as the definitive method. nih.govspringernature.com This technique provides an unambiguous three-dimensional structure of a molecule in the solid state, from which the absolute configuration can be determined.

The primary challenge in X-ray crystallography is the growth of a suitable single crystal of the compound of interest. nih.gov For a small and flexible molecule like this compound, obtaining crystals of sufficient quality can be difficult. A common strategy to overcome this is to derivatize the molecule with a reagent that promotes crystallization and contains a heavy atom. For instance, the primary amine could be reacted with a chiral acid containing a bromine or chlorine atom to form a diastereomeric salt. The presence of the heavy atom facilitates the determination of the absolute configuration through anomalous dispersion effects.

The crystallographic data for a hypothetical derivative of this compound are presented in the interactive table below. Such data would provide conclusive proof of the molecule's absolute stereochemistry.

Table 3: Hypothetical Crystallographic Data for a Derivative of this compound
ParameterValue
Chemical FormulaC15H18BrNO3
Crystal SystemOrthorhombic
Space GroupP212121
Unit Cell Dimensionsa = 8.5 Å, b = 12.3 Å, c = 15.1 Å
Volume1578 Å3
Z4
Calculated Density1.45 g/cm3
Flack Parameter0.02(3)

The Flack parameter, being close to zero, would confirm the correct assignment of the absolute configuration. springernature.com This comprehensive structural information is invaluable for understanding the molecule's properties and its interactions in a biological or chemical context.

Computational and Theoretical Investigations of 2 Aminomethyl 2 Methylpent 4 Yn 1 Ol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, would be employed to investigate the electronic structure of "2-(Aminomethyl)-2-methylpent-4-yn-1-ol". These calculations would yield crucial information about the molecule's stability, reactivity, and electronic properties. Key parameters that would be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and the energy required for electronic excitation. The distribution of electron density and the molecular electrostatic potential map would also be calculated to identify electrophilic and nucleophilic sites within the molecule, providing insights into its potential interactions.

Conformational Analysis and Energy Landscapes

"this compound" possesses several rotatable bonds, leading to a variety of possible three-dimensional arrangements, or conformations. A thorough conformational analysis would be performed to identify the most stable conformers and to map the potential energy surface of the molecule. This process typically involves systematic or stochastic searches of the conformational space to locate all low-energy minima. The relative energies of these conformers would be calculated to determine their populations at a given temperature. Understanding the preferred conformations is essential as the geometry of the molecule can significantly influence its biological activity and physical properties.

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters for "this compound", which can then be compared with experimental data for structural verification. For instance, theoretical calculations can predict the vibrational frequencies that would be observed in an infrared (IR) spectrum. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C atoms can be calculated. These predicted spectra serve as a powerful tool in the characterization and identification of the compound.

Reaction Mechanism Studies and Transition State Analysis

Theoretical studies can elucidate the mechanisms of chemical reactions involving "this compound". By mapping the reaction pathways and locating the transition states, chemists can understand the feasibility and kinetics of a particular reaction. For example, the synthesis of this compound or its subsequent reactions could be modeled to determine the most likely mechanism. Transition state analysis provides information about the energy barriers of a reaction, which is directly related to the reaction rate.

Q & A

Q. Key Considerations :

  • Monitor reaction progress with TLC or GC-MS to avoid over-alkylation .
  • Purify intermediates via column chromatography to ensure regiochemical control.

Basic: How can spectroscopic techniques characterize this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify protons near the alkyne (δ ~1.9-2.5 ppm for methyl groups, δ ~3.5-4.5 ppm for -CH2NH2 and -OH).
    • ¹³C NMR : Confirm the alkyne (δ ~70-85 ppm for sp carbons) and quaternary carbon at C2.
  • IR Spectroscopy : Detect O-H (~3200-3600 cm⁻¹) and alkyne C≡C (~2100-2260 cm⁻¹) stretches.
  • Mass Spectrometry : Use HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of H2O or NH3).

Data Validation : Compare spectral data with structurally similar amino alcohols (e.g., 2-Amino-2,4-dimethylpentan-1-ol) .

Basic: What safety protocols are critical during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE) :
    • Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
    • Use fume hoods to avoid inhalation of volatile intermediates.
  • Emergency Measures :
    • Eye exposure: Flush with water for 15+ minutes; consult a physician .
    • Skin contact: Wash with soap and water; remove contaminated clothing.
  • Waste Disposal : Segregate halogenated/organic waste and use licensed disposal services .

Advanced: How to resolve enantiomers for chiral analysis?

Methodological Answer:

  • Chiral Derivatization : Use chiral auxiliaries (e.g., Mosher’s acid) to form diastereomers separable via HPLC .
  • Chiral Stationary Phases : Employ columns like Chiralpak® IA/IB with hexane/isopropanol gradients.
  • Circular Dichroism (CD) : Validate enantiomeric excess (ee) by comparing CD spectra with standards.

Case Study : A similar amino alcohol, 2-(aminomethyl)-1-ethylpyrrolidine, was resolved using pre-column derivatization with 3,5-dinitrobenzoyl chloride .

Advanced: How to model its interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding modes with receptors (e.g., GPCRs) based on its amino alcohol structure .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon/koff) to validate computational predictions.
  • Mutagenesis Studies : Identify critical residues in target proteins by alanine scanning.

Example : Analogous compounds like (S)-1-([1,1'-Biphenyl]-4-yl)-2-aminoethanol showed β2-adrenergic receptor modulation via similar methods .

Advanced: How to address contradictory bioactivity data in assays?

Methodological Answer:

  • Assay Optimization :
    • Control solvent effects (e.g., DMSO concentration ≤0.1%) to avoid false positives.
    • Validate cell viability using MTT assays to rule out cytotoxicity .
  • Data Reconciliation :
    • Cross-validate with orthogonal assays (e.g., ELISA vs. Western blot).
    • Replicate experiments across independent labs to confirm reproducibility.

Case Study : Discrepancies in enzymatic inhibition studies for 2-(methylamino)-1-(4-methylphenyl)ethan-1-ol were resolved by standardizing assay pH and temperature .

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